5-methyl-2-(1H-pyrazol-1-yl)benzoic acid
CAS No.: 1214622-46-4
Cat. No.: VC2698785
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1214622-46-4 |
|---|---|
| Molecular Formula | C11H10N2O2 |
| Molecular Weight | 202.21 g/mol |
| IUPAC Name | 5-methyl-2-pyrazol-1-ylbenzoic acid |
| Standard InChI | InChI=1S/C11H10N2O2/c1-8-3-4-10(9(7-8)11(14)15)13-6-2-5-12-13/h2-7H,1H3,(H,14,15) |
| Standard InChI Key | FILIVWMASJBSKK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2C=CC=N2)C(=O)O |
| Canonical SMILES | CC1=CC(=C(C=C1)N2C=CC=N2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
5-Methyl-2-(1H-pyrazol-1-yl)benzoic acid belongs to the family of N-arylpyrazoles. The structure features a benzoic acid core with a methyl substituent at the 5-position and an unsubstituted pyrazole ring connected through a nitrogen atom at the 2-position of the benzoic acid. This structural arrangement creates a compound with distinct chemical and biological properties compared to its structural analogs.
Physical and Chemical Properties
Based on the analysis of structurally similar compounds, the following physical and chemical properties can be predicted for 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid:
Table 1. Predicted Physical and Chemical Properties of 5-Methyl-2-(1H-pyrazol-1-yl)Benzoic Acid
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Formula | C11H10N2O2 | Structure analysis |
| Molecular Weight | ~202.21 g/mol | Calculated based on atomic weights |
| Appearance | White to off-white crystalline solid | Similar pyrazole derivatives |
| Solubility | Moderately soluble in polar organic solvents; limited water solubility | Based on similar carboxylic acids |
| Melting Point | 150-180°C (estimated) | Comparison with related compounds |
| pKa | ~3.5-4.5 (carboxylic acid group) | Typical for substituted benzoic acids |
The compound likely exhibits properties similar to 2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, which has an identical molecular formula (C11H10N2O2) and molecular weight (202.21 g/mol) .
Spectroscopic Characteristics
For comprehensive characterization, 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid would typically be analyzed using various spectroscopic techniques. Based on data from similar compounds, the expected spectroscopic profile would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted 1H NMR signals would include:
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Carboxylic acid proton (δ 12.5-13.5 ppm, broad singlet)
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Aromatic and pyrazole protons (δ 7.0-8.5 ppm, complex pattern)
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Methyl protons (δ 2.3-2.5 ppm, singlet)
Predicted 13C NMR signals would include:
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Carboxyl carbon (δ 165-170 ppm)
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Aromatic and pyrazole carbons (δ 115-150 ppm)
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Methyl carbon (δ 20-22 ppm)
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would be expected at:
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2800-3100 cm-1 (O-H stretching, carboxylic acid)
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1680-1710 cm-1 (C=O stretching, carboxylic acid)
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1400-1600 cm-1 (aromatic C=C and C=N stretching)
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1230-1300 cm-1 (C-N stretching)
Synthesis Methods
General Synthetic Approaches
Several synthetic routes can be employed to prepare 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid, based on methods reported for similar pyrazole-benzoic acid derivatives:
Direct N-Arylation of Pyrazole
This approach involves the direct coupling of pyrazole with 2-halo-5-methylbenzoic acid derivatives, typically using copper or palladium catalysis .
Sequential Hydrazone Formation and Cyclization
This method involves forming a hydrazone intermediate, followed by cyclization to generate the pyrazole ring attached to the benzoic acid scaffold .
Detailed Synthetic Procedure
Based on the synthesis of related compounds described in the literature, a potential synthetic route for 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid could involve:
Table 2. Proposed Synthetic Route for 5-Methyl-2-(1H-pyrazol-1-yl)Benzoic Acid
| Step | Reagents | Conditions | Expected Outcome |
|---|---|---|---|
| 1 | 2-Bromo-5-methylbenzoic acid, pyrazole, copper(I) iodide, base (K2CO3) | DMF, 100-120°C, 8-12h | N-arylation to form target compound |
| 2 | Purification by recrystallization | Appropriate solvent system | Pure 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid |
This synthetic approach is similar to methods described for other pyrazole derivatives where copper-catalyzed N-arylation has been successfully employed .
Biological Activities and Applications
Antibacterial Properties
Pyrazole-substituted benzoic acids have demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Based on studies of similar compounds, 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid may possess antibacterial properties.
Studies on related fluorophenyl-substituted pyrazole derivatives have shown potent antibacterial activity with minimum inhibitory concentration (MIC) values as low as sub-μg/mL concentrations . N,N-Bisphenyl derivatives of similar compounds exhibited excellent activity against methicillin-sensitive Staphylococcus aureus with an MIC value of 3.125 μg/mL .
Structure-Activity Relationships
The biological activity of pyrazole-substituted benzoic acids is influenced by their substitution patterns. The following structural features may impact the activity of 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid:
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The methyl group at the 5-position of the benzoic acid core may enhance lipophilicity, potentially improving cell membrane penetration .
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The unsubstituted pyrazole ring provides a scaffold that can be further modified to enhance biological activity .
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The carboxylic acid group offers potential for derivatization to esters, amides, or other functional groups that might alter bioavailability and biological activity .
Comparative Analysis with Structural Analogs
Structural Comparison with Related Compounds
Several structurally similar compounds have been reported in the literature, providing insight into the potential properties of 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid:
Table 3. Comparison of 5-Methyl-2-(1H-pyrazol-1-yl)Benzoic Acid with Structural Analogs
Structure-Property Relationships
The subtle structural differences between these compounds result in distinct physicochemical properties:
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The position of the methyl group (on the benzoic acid vs. the pyrazole ring) affects the electron distribution, potentially altering reactivity and binding affinity .
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Additional substituents, such as the ethoxycarbonyl group in 4-[4-(ethoxycarbonyl)-5-methyl-1H-pyrazol-1-yl]benzoic acid, significantly impact polarity, solubility, and biological activity profiles .
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The connectivity between the pyrazole and benzoic acid moieties influences the three-dimensional structure, affecting receptor interactions and biological activity .
Research Findings and Future Directions
Current Research Status
Research on pyrazole-substituted benzoic acids has revealed several important findings:
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These compounds exhibit significant antibacterial activity, particularly against Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .
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The synthesis of these compounds has been optimized through various methods, including one-pot reactions and copper-catalyzed coupling processes .
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Structure-activity relationship studies have identified key structural features that enhance biological activity, providing direction for further optimization .
Future Research Directions
Future research on 5-methyl-2-(1H-pyrazol-1-yl)benzoic acid could focus on:
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Optimized synthesis and full characterization of the compound
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Comprehensive evaluation of biological activities, particularly antibacterial properties
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Development of structure-activity relationships through systematic modification of the basic structure
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Investigation of potential applications beyond antibacterial activity
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